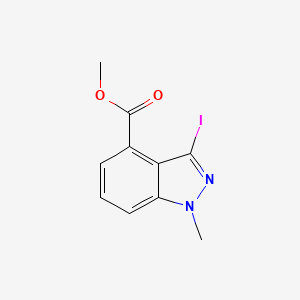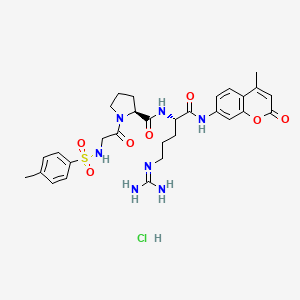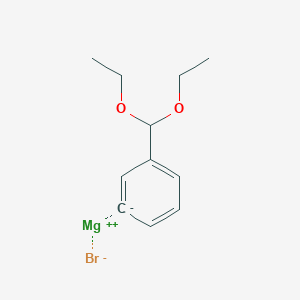![molecular formula C77H58BF24IrNO2P- B6336335 (R,R)-[COD]Ir[Ph2PThrePHOX], 97% CAS No. 880262-16-8](/img/structure/B6336335.png)
(R,R)-[COD]Ir[Ph2PThrePHOX], 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(R,R)-[COD]Ir[Ph2PThrePHOX], 97%” is an iridium compound with the CAS Number 880262-16-8 . Its molecular formula is C77H58BF24IrNO2P, and it has a formula weight of 1719.25 . It is an orange powder .
Physical And Chemical Properties Analysis
This compound is an orange powder . It is air sensitive and should be stored cold . It has a melting point of 112-113°C and a specific rotation of +21° (c 0.1, CHCl3) .Aplicaciones Científicas De Investigación
Catalytic Applications
- Iridium complexes, such as those involving cyclooctadiene (COD) and phosphinooxazoline ligands, have been studied for their catalytic properties. A study by Mazet et al. (2004) explored the reaction of a (PHOX)Ir(COD) complex with dihydrogen, demonstrating the influence of chiral ligands on the formation of dihydride complexes. This work highlights the potential of iridium complexes in stereoselective catalysis, particularly in hydrogenation reactions, where the chiral ligand's steric and electronic effects play a crucial role (Mazet, Smidt, Meuwly, & Pfaltz, 2004).
Photophysical Properties
- The photophysical properties of iridium complexes make them candidates for applications in light-emitting devices. Fang et al. (2007) reported on iridium(I) pyridyl azolate complexes with potential for use in organic light-emitting diodes (OLEDs), demonstrating the utility of such complexes in electronic applications. The study showcases the strong metal-to-ligand charge transfer phosphorescence of these complexes, which could be harnessed for developing red-emitting phosphorescent OLEDs (Fang, Chen, Yang, Chi, Yeh, Li, Cheng, Hsu, Chou, & Chen, 2007).
Environmental Applications
- In environmental science, iridium complexes have been investigated for their role in catalyzing chemical transformations. For example, He et al. (2015) used a commercial Ru–Ir/TiO2 anode for the electrochemical oxidation of ammonia, demonstrating the potential of iridium-based materials in treating wastewater and enhancing environmental sustainability (He, Huang, Zhang, Wang, & Nie, 2015).
Organic Synthesis
- The versatility of iridium complexes extends to organic synthesis, where they facilitate various transformations. Kelley and Rohde (2012) identified an (alkene)peroxoiridium(III) complex as an intermediate in the oxidation of an alkene complex with O2, illustrating the utility of iridium complexes in oxidative organic transformations (Kelley & Rohde, 2012).
Safety and Hazards
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it comes into contact with the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSQQMXRUOJGB-XCHXSORBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2=CC=CC=C2)C3=CC=CC=C3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H58BF24IrNO2P- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1719.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)
![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)
![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)